REACTION_SMILES
|
[CH3:20][c:21]1[s:22][c:23](-[c:29]2[cH:30][c:31]([CH3:35])[cH:32][cH:33][cH:34]2)[c:24]([C:26](=[O:27])[OH:28])[n:25]1.[CH:1]12[NH:2][CH:3]([CH2:7][NH:8][C:9](=[O:10])[c:11]3[c:12]([CH3:19])[n:13][c:14]4[s:15][cH:16][cH:17][n:18]34)[CH2:4][CH:5]1[CH2:6]2>>[CH:1]12[N:2]([C:26]([c:24]3[c:23](-[c:29]4[cH:30][c:31]([CH3:35])[cH:32][cH:33][cH:34]4)[s:22][c:21]([CH3:20])[n:25]3)=[O:27])[CH:3]([CH2:7][NH:8][C:9](=[O:10])[c:11]3[c:12]([CH3:19])[n:13][c:14]4[s:15][cH:16][cH:17][n:18]34)[CH2:4][CH:5]1[CH2:6]2
|
Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cccc(-c2sc(C)nc2C(=O)O)c1
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Name
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Cc1nc2sccn2c1C(=O)NCC1CC2CC2N1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1nc2sccn2c1C(=O)NCC1CC2CC2N1
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Name
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|
Type
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product
|
Smiles
|
Cc1cccc(-c2sc(C)nc2C(=O)N2C(CNC(=O)c3c(C)nc4sccn34)CC3CC32)c1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[CH3:20][c:21]1[s:22][c:23](-[c:29]2[cH:30][c:31]([CH3:35])[cH:32][cH:33][cH:34]2)[c:24]([C:26](=[O:27])[OH:28])[n:25]1.[CH:1]12[NH:2][CH:3]([CH2:7][NH:8][C:9](=[O:10])[c:11]3[c:12]([CH3:19])[n:13][c:14]4[s:15][cH:16][cH:17][n:18]34)[CH2:4][CH:5]1[CH2:6]2>>[CH:1]12[N:2]([C:26]([c:24]3[c:23](-[c:29]4[cH:30][c:31]([CH3:35])[cH:32][cH:33][cH:34]4)[s:22][c:21]([CH3:20])[n:25]3)=[O:27])[CH:3]([CH2:7][NH:8][C:9](=[O:10])[c:11]3[c:12]([CH3:19])[n:13][c:14]4[s:15][cH:16][cH:17][n:18]34)[CH2:4][CH:5]1[CH2:6]2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1cccc(-c2sc(C)nc2C(=O)O)c1
|
Name
|
Cc1nc2sccn2c1C(=O)NCC1CC2CC2N1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1nc2sccn2c1C(=O)NCC1CC2CC2N1
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1cccc(-c2sc(C)nc2C(=O)N2C(CNC(=O)c3c(C)nc4sccn34)CC3CC32)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |